6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
Overview
Description
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of hydroxy and methoxy functional groups attached to a quinazolinone core structure. It is a white to almost white crystalline powder .
Scientific Research Applications
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of 4-anilinoquinazoline derivatives , which are known to have antitumor activities . These derivatives often target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase .
Mode of Action
Its derivatives, such as 4-anilinoquinazoline, are known to inhibit egfr tyrosine kinase, an enzyme that plays a crucial role in cell proliferation and survival . By inhibiting this enzyme, these compounds can potentially halt the growth of cancer cells .
Biochemical Pathways
Its derivatives are known to affect the egfr signaling pathway , which is involved in various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
It is slightly soluble in dmso and methanol , which could potentially influence its bioavailability.
Result of Action
Its derivatives have shown antitumor activities , suggesting that they may induce apoptosis or inhibit the proliferation of cancer cells .
Action Environment
It is known to be stable at room temperature , which could potentially influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one can be synthesized from 6,7-dimethoxy-3,4-dihydroquinazoline-4-one through a demethylation reaction . The process involves dissolving the precursor in a suitable solvent, followed by the addition of a demethylating agent under controlled temperature conditions . The reaction mixture is then subjected to purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroquinazoline-4-one: A precursor in the synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
4-Anilinoquinazoline derivatives: Compounds with similar core structures but different functional groups, known for their antitumor activities.
2-Arylbenzothiazoles: Kinase inhibitors with structural similarities to quinazolinone derivatives.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of biologically active compounds highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
6-hydroxy-7-methoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZIRNNFVQCDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585329 | |
Record name | 6-Hydroxy-7-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-52-9 | |
Record name | 6-Hydroxy-7-methoxy-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179688-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-7-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.